3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound known for its significance in various scientific research fields. It is also referred to as Sildenafil Impurity 4, indicating its role as a potential impurity in the pharmaceutical compound Sildenafil . This compound is characterized by its molecular formula C9H14N4O3 and a molecular weight of 226.2 g/mol .
Mechanism of Action
Target of action
“3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide” is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of action
The mode of action of “this compound” would depend on its specific targets. Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and allows for the preparation of various substituted pyrazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing hydrazine derivatives and carbonyl compounds under controlled conditions to ensure high yield and purity. The process is optimized to meet regulatory guidelines for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like bromine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-methyl-4-nitro-1H-pyrazole
- Pyrazole-4-carboxamides
Uniqueness
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(2)4-6-7(13(15)16)8(9(10)14)12(3)11-6/h5H,4H2,1-3H3,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWXHJPPGQOGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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